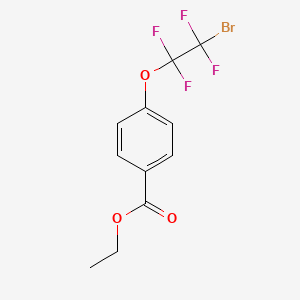

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate

Description

Properties

IUPAC Name |

ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrF4O3/c1-2-18-9(17)7-3-5-8(6-4-7)19-11(15,16)10(12,13)14/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQNARXIKXOPBPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)OC(C(F)(F)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrF4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then esterified with ethanol to yield the final product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and ethanol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents like potassium permanganate for oxidation. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate can be compared with other similar compounds such as:

Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate: Lacks the bromine atom, resulting in different reactivity and applications.

Ethyl 4-bromobenzoate: Lacks the tetrafluoroethoxy group, leading to different chemical properties and uses.

Ethyl 2-bromobenzoate: Has a different substitution pattern on the benzene ring, affecting its reactivity and applications.

The uniqueness of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate lies in its combination of bromine and tetrafluoroethoxy groups, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is an organobromine compound with significant potential in various biological applications. Its unique structure, characterized by the presence of bromine and tetrafluoroethoxy groups, contributes to its reactivity and biological activity. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C11H9BrF4O3

- Molecular Weight: 345.088 g/mol

- CAS Number: 896431-14-4

Antimicrobial Properties

Research indicates that Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound’s mechanism likely involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases.

The biological activity of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is attributed to its ability to interact with specific molecular targets:

- Enzyme Modulation: The bromine and fluorine atoms enhance reactivity, allowing the compound to form stable complexes with enzymes involved in inflammatory pathways.

- Receptor Interaction: The compound may bind to receptors that regulate immune responses, further contributing to its anti-inflammatory effects.

Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, demonstrating significant antimicrobial potential.

Study 2: Inflammation Model

Another research project utilized a mouse model to assess the anti-inflammatory effects of the compound. Mice treated with Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate showed a marked reduction in paw swelling compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in treated tissues.

Comparative Analysis

To understand the uniqueness of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate compared to similar compounds, a comparative table is presented below:

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|

| Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate | High | Moderate |

| Ethyl 4-bromobenzoate | Moderate | Low |

| Ethyl 4-(1,1,2,2-tetrafluoroethoxy)benzoate | Low | Moderate |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate, and what are the critical reaction conditions?

- Methodological Answer : The compound is synthesized via fluoroalkylation and esterification. A representative route involves reacting 4-methoxyphenol with 1,2-dibromotetrafluoroethane to introduce the 2-bromo-1,1,2,2-tetrafluoroethoxy group, followed by demethylation using BBr₃ to yield 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)phenol. Subsequent esterification with ethyl benzoate derivatives under catalytic conditions (e.g., methacryloyl chloride) produces the target compound. Key conditions include anhydrous solvents, controlled temperature (reflux for fluoroalkylation), and stoichiometric precision to minimize brominated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is critical for verifying substituent positions and purity. X-ray crystallography via programs like SHELXL (for small-molecule refinement) resolves the three-dimensional structure, particularly the stereoelectronic effects of bromine and fluorine substituents. Mass spectrometry (HRMS) confirms molecular weight, while FT-IR identifies ester and ether functional groups. For crystallographic analysis, high-resolution data collection (e.g., synchrotron sources) minimizes errors in heavy-atom localization .

Q. How does the bromo-tetrafluoroethoxy group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing nature of the bromo-tetrafluoroethoxy group activates the benzene ring toward electrophilic substitution at the para position. In nucleophilic reactions (e.g., Suzuki coupling), the bromine atom serves as a leaving group, with reaction rates modulated by fluorine’s inductive effects. Kinetic studies using GC-MS or HPLC can track substituent displacement, while computational models (DFT) predict regioselectivity .

Advanced Research Questions

Q. How can researchers optimize the yield of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate when competing side reactions occur during fluoroalkylation?

- Methodological Answer : Side reactions (e.g., over-alkylation or defluorination) are mitigated by:

- Using excess 1,2-dibromotetrafluoroethane to drive fluoroalkylation to completion.

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reagent mixing in biphasic systems.

- Monitoring reaction progress via TLC or in situ Raman spectroscopy. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the desired product .

Q. What strategies resolve discrepancies in reported reactivity of bromo-tetrafluoroethoxy-substituted benzoates in cross-coupling reactions?

- Methodological Answer : Contradictions in reactivity often arise from varying electronic environments. Researchers should:

- Compare Hammett substituent constants (σ) for bromo vs. fluoro groups to quantify electronic effects.

- Use standardized catalytic systems (e.g., Pd(PPh₃)₄, Cs₂CO₃) to isolate substituent-specific reactivity.

- Analyze byproducts via LC-MS to identify competing pathways (e.g., protodeboronation in Suzuki reactions). Cross-referencing crystallographic data (e.g., bond lengths from SHELX-refined structures) with computational models clarifies steric contributions .

Q. How can researchers design enzyme interaction studies for Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate to probe its potential bioactivity?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known esterase or halogenase activity (e.g., cytochrome P450 isoforms).

- Assay Design : Use fluorescence-based assays (e.g., fluorogenic substrates) to monitor enzymatic inhibition or activation.

- Structural Analysis : Co-crystallize the compound with target enzymes and resolve structures via X-ray diffraction (SHELX suite) to identify binding motifs.

- Data Validation : Compare inhibition constants (Kᵢ) across multiple trials to assess reproducibility .

Data Analysis and Contradiction Resolution

Q. How should researchers address conflicting reports on the thermal stability of Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate during polymer synthesis?

- Methodological Answer : Discrepancies may arise from varying decomposition pathways (e.g., Br vs. F elimination). To resolve:

- Perform thermogravimetric analysis (TGA) under inert (N₂) and oxidative (O₂) atmospheres to isolate degradation mechanisms.

- Use DFT calculations to compare activation energies for possible decomposition routes.

- Cross-validate with mass spectrometry (EI-MS) to identify volatile fragments .

Q. What methodological approaches reconcile differences in reported NMR chemical shifts for Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate across solvents?

- Methodological Answer :

- Record NMR spectra in deuterated solvents (CDCl₃, DMSO-d₆) with internal standards (TMS).

- Apply solvent correction algorithms (e.g., using MestReNova software) to normalize shifts.

- Compare experimental data with computed shifts (GIAO method) to identify solvent-induced electronic perturbations .

Comparative Analysis Table

| Parameter | Ethyl 4-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate | Ethyl 4-bromo-2-fluorobenzoate | Ethyl 4-bromo-2,3-difluorobenzoate |

|---|---|---|---|

| Molecular Formula | C₁₁H₉BrF₄O₃ | C₉H₈BrFO₂ | C₉H₇BrF₂O₂ |

| Key Substituents | -Br, -OCH₂CF₂Br, -COOEt | -Br, -F, -COOEt | -Br, -F (2,3-positions), -COOEt |

| Synthetic Yield (Typical) | 65–75% (fluoroalkylation step) | 80–85% (esterification) | 70–78% (sequential fluorination) |

| Tₘ (°C) | 98–102 | 45–48 | 62–65 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.